Salmefamol

Catalog No.
S542353
CAS No.
18910-65-1
M.F
C19H25NO4
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salmefamol

CAS Number

18910-65-1

Product Name

Salmefamol

IUPAC Name

4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3

InChI Key

VPMWDFRZSIMDKW-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O

Synonyms

1-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-(4-methoxy-alpha-methylphenethylamino)ethanol, AH 3923, AH-3923, salmefamol, salmefamol, sulfate salt

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O

Bronchodilatory Effects:

Salmefamol is a selective beta-2 adrenergic receptor agonist, similar to the more commonly used salbutamol (albuterol). Scientific research has investigated its bronchodilatory effects, meaning its ability to relax the airways in the lungs, potentially offering relief from symptoms like wheezing and shortness of breath. Studies have shown salmefamol to be effective in improving lung function in individuals with asthma and chronic obstructive pulmonary disease (COPD) [, ].

Long-acting Bronchodilation:

Unlike salbutamol, which has a short-acting effect (lasting around 4-6 hours), salmefamol is classified as a long-acting bronchodilator (LABA). Its bronchodilatory effects can last up to 12 hours, making it potentially more suitable for long-term management of airway obstruction []. Research is ongoing to compare the efficacy and safety of salmefamol with other LABAs for the treatment of asthma and COPD [].

Combination Therapy:

Salmefamol is often combined with inhaled corticosteroids (ICS) in a single inhaler for the treatment of asthma. Studies suggest that this combination therapy may be more effective in controlling asthma symptoms and reducing the risk of exacerbations compared to using either medication alone [, ].

Other Potential Applications:

Beyond its established use in respiratory diseases, preliminary scientific research is exploring the potential applications of salmefamol in other areas. These include:

  • Neuromuscular disorders: Investigating its ability to improve muscle strength and function in conditions like Duchenne muscular dystrophy [].
  • Cognitive function: Exploring its potential effects on memory and cognitive function in older adults [].
Origin and Significance

Salmefamol is structurally related to the well-known bronchodilator salbutamol (albuterol) []. Studies suggest it may be more potent and longer-acting than salbutamol, making it a potential candidate for a new generation of asthma medications []. However, further development seems to have stalled.

Note

Currently, Salmefamol is only available for research purposes and is not approved for human or veterinary use [].


Molecular Structure Analysis

Salmefamol has a similar structure to salbutamol, containing a catechol ring (two adjacent hydroxyl groups) and a bulky side chain []. This structure allows it to bind to beta-2 adrenergic receptors in the airways, leading to relaxation of smooth muscle and bronchodilation [].

Key Features:

  • Catechol ring for receptor binding [].
  • Aliphatic side chain for interaction with the receptor pocket [].

Notable Aspects:

  • The exact spatial arrangement of the side chain may influence the potency and duration of action compared to salbutamol.

Chemical Reactions Analysis

Synthesis
Decomposition

Information on the specific decomposition pathways of Salmefamol is not available in scientific literature.

Other Relevant Reactions

The most relevant reaction for Salmefamol is its interaction with beta-2 adrenergic receptors in the airways. This is not a chemical reaction in the strictest sense, but a binding event that triggers a biological response.


Physical And Chemical Properties Analysis

Specific data on the physical and chemical properties of Salmefamol, such as melting point, boiling point, and solubility, is limited in scientific literature.

Limited Data:

  • CAS Number: 18910-65-1 [].

Salmefamol acts as a beta-2 adrenergic agonist. When inhaled, it binds to beta-2 adrenergic receptors on airway smooth muscle cells []. This binding activates a signaling cascade that leads to relaxation of the smooth muscle, resulting in bronchodilation and easier breathing [].

Comparison to Salbutamol

Studies suggest Salmefamol may have a longer duration of action compared to salbutamol due to its tighter binding to the receptor.

  • Tachycardia (increased heart rate) [].
  • Tremor [].
  • Palpitations [].

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

331.17835828 g/mol

Monoisotopic Mass

331.17835828 g/mol

Heavy Atom Count

24

UNII

Q56SEY8X9J

Other CAS

18910-65-1

Wikipedia

Salmefamol

Dates

Modify: 2023-08-15

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